molecular formula C8H15FN2O B1476517 3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one CAS No. 2001966-70-5

3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one

Cat. No.: B1476517
CAS No.: 2001966-70-5
M. Wt: 174.22 g/mol
InChI Key: GWMZDTGWCRUBGF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic chemical identification of 3-amino-1-(4-fluoropiperidin-1-yl)propan-1-one follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. The IUPAC name precisely describes the compound's structural components, beginning with the propanone backbone that serves as the primary functional framework. The nomenclature indicates a three-carbon chain bearing both an amino group at the terminal position and a carbonyl group that connects to the nitrogen-containing heterocycle.

The systematic name reflects the presence of a 4-fluoropiperidin-1-yl substituent, which denotes a six-membered saturated heterocycle containing nitrogen with fluorine substitution at the 4-position relative to the nitrogen atom. This fluorine substitution represents a key structural modification that significantly influences the compound's chemical and physical properties. The piperidine ring system serves as the core heterocyclic component, with the nitrogen atom acting as the attachment point to the propanone chain through an amide linkage.

Chemical registry systems have assigned the unique CAS Registry Number 2001966-70-5 to this compound, providing unambiguous identification across global chemical databases. This registry number serves as the definitive identifier for tracking the compound through various chemical literature sources, commercial suppliers, and regulatory databases. The systematic identification also includes alternative naming conventions that may appear in different chemical contexts, ensuring comprehensive recognition of the compound across diverse scientific applications.

Molecular Formula and Weight Analysis

The molecular formula C8H15FN2O provides a complete atomic composition profile for this compound, indicating the presence of eight carbon atoms, fifteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. This formula represents the minimal molecular unit that defines the compound's stoichiometric relationships and serves as the foundation for all molecular weight calculations and analytical determinations.

The molecular weight calculations reveal precise values that vary slightly depending on the measurement methodology and precision standards employed by different analytical laboratories. Primary sources report molecular weights of 174.22 grams per mole and 174.2159 grams per mole, with the variation reflecting different rounding conventions and measurement precision levels. These molecular weight values are essential for quantitative analytical work, including nuclear magnetic resonance spectroscopy integration calculations, mass spectrometry analysis, and preparative chemistry applications.

Molecular Property Value Source
Molecular Formula C8H15FN2O
Molecular Weight (g/mol) 174.22
Molecular Weight (g/mol) 174.2159
Carbon Count 8
Hydrogen Count 15
Fluorine Count 1
Nitrogen Count 2
Oxygen Count 1

The elemental composition analysis reveals important structural insights regarding the compound's chemical behavior and reactivity patterns. The presence of two nitrogen atoms indicates multiple sites for potential protonation and hydrogen bonding interactions, while the single fluorine atom contributes to the compound's polarity and metabolic stability characteristics. The carbon-to-hydrogen ratio suggests a saturated aliphatic-heterocyclic structure with limited unsaturation beyond the carbonyl functionality.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The Simplified Molecular Input Line Entry System representation for this compound provides essential structural encoding information that facilitates computational analysis and database searching. Two primary SMILES notations exist for this compound: NCCC(=O)N1CCC(CC1)F and O=C(N1CCC(F)CC1)CCN, both representing identical molecular structures with different starting points for the structural traversal algorithm. These representations encode the complete connectivity pattern of the molecule, including the positioning of the fluorine substituent on the piperidine ring and the connectivity of the amino-propanone chain.

Infrared spectroscopy analysis of this compound would be expected to reveal characteristic absorption bands corresponding to its functional groups based on established spectroscopic correlations. The primary amine functionality should exhibit characteristic nitrogen-hydrogen stretching vibrations in the 3500-3150 wavenumber region, typically appearing as medium intensity broad absorptions. The carbonyl group of the amide linkage would be anticipated to show strong absorption in the 1700-1630 wavenumber range, consistent with tertiary amide characteristics.

The piperidine ring system contributes aliphatic carbon-hydrogen stretching vibrations in the 2990-2850 wavenumber region, appearing as medium to strong intensity absorptions. The carbon-fluorine bond would produce characteristic absorption in the 1000-1400 wavenumber region, though this may be obscured within the fingerprint region of the spectrum. Additional skeletal vibrations from the heterocyclic ring system would contribute to the complex absorption pattern observed in the lower frequency regions of the infrared spectrum.

Nuclear magnetic resonance spectroscopic analysis would provide detailed structural confirmation through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectroscopy would reveal distinct signal patterns for the amino methylene protons, the piperidine ring protons, and the fluorine-bearing carbon environment. The fluorine nucleus would contribute additional spectroscopic complexity through scalar coupling interactions with adjacent carbon and hydrogen nuclei, providing definitive confirmation of the fluorine substitution pattern.

Crystallographic Data and Conformational Analysis

The crystallographic characterization of this compound would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular geometry parameters. While specific crystallographic data for this compound was not identified in the available literature sources, comparative analysis with structurally related compounds provides insight into anticipated structural features and conformational preferences.

The piperidine ring system typically adopts a chair conformation in solid-state structures, with the fluorine substituent preferentially occupying an equatorial position to minimize steric interactions and optimize orbital overlap characteristics. The propanone chain extending from the piperidine nitrogen would be expected to adopt extended conformations that minimize intramolecular steric contacts while allowing for optimal orbital overlap in the amide linkage region.

Conformational analysis considerations include the rotational freedom around the carbon-nitrogen bond connecting the propanone chain to the piperidine ring system. This rotation influences the overall molecular shape and affects intermolecular packing arrangements in crystalline phases. The amino group at the terminal position of the propanone chain provides additional conformational complexity through its ability to participate in hydrogen bonding interactions with neighboring molecules in crystal lattice arrangements.

Properties

IUPAC Name

3-amino-1-(4-fluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c9-7-2-5-11(6-3-7)8(12)1-4-10/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZDTGWCRUBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one primarily involves the nucleophilic substitution reaction between 4-fluoropiperidine and an appropriate aminopropanone precursor. The general synthetic strategy can be summarized as follows:

  • Starting Materials:

    • 4-Fluoropiperidine: Provides the fluorinated piperidine ring.
    • Aminopropanone derivative: Serves as the ketone-containing backbone with an amino substituent.
  • Reaction Conditions:

    • Solvents such as ethanol or methanol are commonly employed to dissolve reactants and facilitate reaction kinetics.
    • Acidic or basic catalysts may be used to promote nucleophilic substitution and improve yield.
    • Temperature control is crucial; moderate heating often accelerates the reaction without causing decomposition.
  • Typical Reaction Mechanism:

    • The nucleophilic amine group of 4-fluoropiperidine attacks the electrophilic carbonyl carbon of the aminopropanone precursor.
    • This leads to the formation of the desired this compound through substitution and condensation steps.

Industrial Production Methods

For large-scale synthesis, industrial methods optimize the above synthetic route to ensure high purity and yield:

  • Continuous Flow Reactors:

    • Employed to maintain consistent reaction conditions.
    • Allow precise control over reaction time, temperature, and mixing.
    • Enhance scalability and reproducibility.
  • Process Optimization:

    • Reaction parameters such as solvent choice, catalyst concentration, and temperature are fine-tuned.
    • Impurity profiles are minimized by controlling reagent quality and reaction environment.
    • Post-synthesis purification steps include crystallization or chromatographic techniques to isolate the target compound.

Chemical Reaction Analysis Relevant to Preparation

Understanding the reactivity of this compound is important for optimizing synthesis and potential modifications:

Reaction Type Common Reagents/Conditions Outcome/Products
Oxidation Potassium permanganate (KMnO₄), Hydrogen peroxide Conversion to ketones or carboxylic acids
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) Reduction to corresponding alcohols or amines
Substitution Sodium hydroxide (NaOH), nucleophiles Replacement of amino or fluorine groups

These reactions demonstrate the compound’s versatility and potential for further derivatization during or after synthesis.

Data Table: Summary of Preparation Parameters

Parameter Description/Value Notes
Key Reactants 4-Fluoropiperidine, Aminopropanone Purity > 98% recommended
Solvents Ethanol, Methanol Polar protic solvents preferred
Catalysts Acidic (e.g., HCl) or Basic (e.g., NaOH) Facilitate nucleophilic substitution
Temperature Range 40°C to 80°C Controlled heating to optimize yield
Reaction Time 4 to 12 hours Dependent on scale and conditions
Purification Methods Crystallization, Chromatography To achieve high purity (>99%)
Industrial Scale Method Continuous flow reactor Ensures reproducibility and scalability

Research Findings and Optimization Insights

  • Effect of Fluorine Substitution:
    The presence of the fluorine atom on the piperidine ring enhances the compound’s pharmacokinetic properties and stability, but also requires careful control during synthesis to avoid side reactions or defluorination.

  • Catalyst Selection:
    Acidic catalysts generally improve the reaction rate but can lead to side reactions if too strong. Mild bases have been found to balance reaction efficiency and product integrity.

  • Solvent Effects:
    Polar protic solvents such as ethanol facilitate the nucleophilic substitution by stabilizing intermediates and improving solubility of reactants.

  • Temperature Control:
    Maintaining moderate temperatures prevents decomposition of sensitive intermediates and maximizes yield.

  • Scale-up Considerations: Transitioning from laboratory to industrial scale requires continuous flow technology to maintain consistent reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group or the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Dipeptidyl Peptidase-IV Inhibition

One of the primary applications of 3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one is as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon release, thereby regulating blood glucose levels. The mechanism involves binding to the active site of DPP-IV, preventing the breakdown of incretin hormones, which play a significant role in glucose homeostasis.

1.2. Antibacterial Properties

The compound has also shown promise as an antibacterial agent, particularly against Gram-positive pathogens. Its ability to disrupt bacterial cell wall synthesis positions it as a candidate for developing new antibacterial therapies.

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various fluorinated compounds with potential therapeutic effects. The synthetic routes available for producing this compound include several methodologies that allow for the modification of its structure to enhance biological activity .

3.1. In Vitro Studies on DPP-IV Inhibition

A study evaluating the efficacy of this compound as a DPP-IV inhibitor demonstrated significant inhibition compared to control compounds. The results indicated an IC50 value that suggests potential clinical relevance in diabetes management .

3.2. Antibacterial Activity Assessment

Research has shown that derivatives of this compound exhibited varying degrees of antibacterial activity against specific strains of bacteria, with some derivatives outperforming established antibiotics in vitro .

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which accounts for its stimulant effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key differentiator is the 4-fluoropiperidine group. Below is a comparison with analogues bearing varied substituents:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Reference
3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one 4-Fluoropiperidine C₈H₁₃FN₂O 172.20 (calc.) Fluorine enhances lipophilicity and metabolic stability. Target
3-Amino-1-(4-chlorophenyl)propan-1-one HCl 4-Chlorophenyl C₉H₁₁Cl₂NO 220.10 Chlorine increases electronegativity; lower solubility than fluoro analogues.
3-Amino-1-(4-methylpiperazin-1-yl)-propan-1-one derivative (5b) 4-Methylpiperazine, bis(trifluoromethylbenzyl) C₂₄H₂₈F₆N₃O 488.22 Trifluoromethyl groups boost lipophilicity; targets antimicrobial activity.
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one HCl 4-Hydroxypiperidine C₉H₁₇ClN₂O₂ 236.70 Hydroxyl group improves solubility but may reduce stability (discontinued).
3-Amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one Benzoimidazole C₁₁H₁₁N₃O 201.23 Aromatic heterocycle alters electronic properties; used in Mannich base synthesis.

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluoropiperidine in the target compound likely offers better metabolic stability and membrane permeability than the chlorophenyl analogue () due to fluorine’s smaller size and higher electronegativity .
  • Piperazine vs. However, the bis(trifluoromethylbenzyl) groups increase molecular weight and complexity, which may limit bioavailability compared to the simpler fluoropiperidine derivative.

Biological Activity

3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a fluorinated piperidine ring, which are critical for its biological activity. The presence of the fluorine atom can enhance lipophilicity and receptor binding affinity, potentially leading to increased potency in biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly neurotransmitter transporters and receptors. The amino group facilitates binding to these targets, modulating their activity. This compound has shown potential as an atypical inhibitor of the dopamine transporter (DAT), which is significant in the context of addiction therapies .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Dopamine Transporter Inhibition : Atypical DAT inhibitors have been developed to mitigate the reinforcing effects of cocaine, presenting a potential avenue for treating cocaine use disorders .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could be beneficial in managing oxidative stress-related conditions .
  • Anticancer Activity : Compounds related to this structure have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

StudyCompoundBiological ActivityFindings
This compoundDAT InhibitionDemonstrated inhibition similar to atypical DAT inhibitors.
4-Fluoropiperidine derivativesCytotoxicityShowed significant antiproliferative activity against A549 lung carcinoma cells.
DPP-IV inhibitorsAntidiabetic effectsEnhanced insulin secretion and reduced glucagon release in diabetic models.

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Addiction Treatment : As a DAT inhibitor, it may help in developing treatments for cocaine addiction.
  • Diabetes Management : Its role as a DPP-IV inhibitor positions it as a candidate for managing type 2 diabetes.
  • Anticancer Therapy : Its cytotoxic effects warrant further investigation in cancer therapeutics.

Q & A

Q. What methodologies confirm the role of fluorine in modulating pharmacokinetic properties?

  • Methodological Answer :
  • ¹⁹F NMR : Track metabolic stability in liver microsomes by monitoring fluorine signal decay.
  • Plasma Protein Binding : Use ultrafiltration to compare % bound vs. non-fluorinated analogs.
  • Half-Life Extension : Conduct cassette dosing in rodents to assess fluorine’s impact on clearance rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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